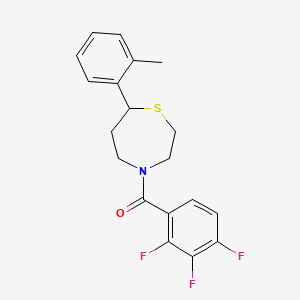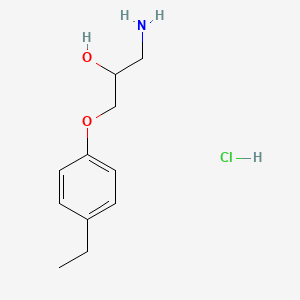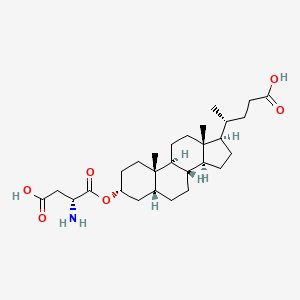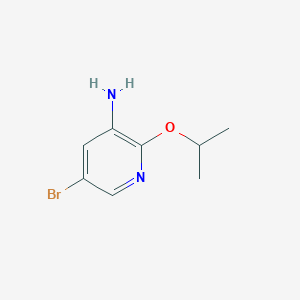
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a useful research compound. Its molecular formula is C19H18F3NOS and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonistes du récepteur de la neurokinine-3
Ce composé fait partie d'une nouvelle classe de N-acyl-[3-substitués]-[8-substitués]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines qui sont des antagonistes sélectifs du récepteur de la neurokinine-3 (NK-3) . Ces composés sont utiles en tant qu'agents thérapeutiques, en particulier dans le traitement et/ou la prévention d'un large éventail de maladies ou de troubles du système nerveux central (SNC) et périphérique .
Traitement du syndrome des ovaires polykystiques (SOPK)
Le composé a été utilisé dans une méthode pour traiter et/ou prévenir le syndrome des ovaires polykystiques (SOPK). Cela implique l'administration d'une quantité pharmaceutiquement efficace du composé ou d'un solvate pharmaceutiquement acceptable de celui-ci .
Synthèse d'amides aromatiques
Le composé peut être utilisé dans la synthèse d'amides aromatiques. Une découverte de méthodologie synthétique guidée par le mécanisme permet la préparation d'amides aromatiques à partir de 2-bromo-2,2-difluoroacétamides en utilisant une arylation directe catalysée par le cuivre .
Catalyse au cuivre
Le composé a été utilisé dans des réactions catalysées par le cuivre. Des précurseurs aryles facilement disponibles et structurellement simples tels que les acides aryleboroniques, les trialkoxysilanes aryles et les sels de diméthyl-aryle-sulfonium ont été utilisés comme source de substituants aryles .
Réactions de couplage C-C
Le composé a été utilisé dans des réactions de couplage C-C. Les protocoles de synthèse décrits ont montré une excellente efficacité et ont été utilisés avec succès pour la préparation rapide d'amides aromatiques divers avec des rendements bons à excellents .
Synthèse à grande échelle
Le composé a été synthétisé à l'échelle du gramme. La synthèse à l'échelle du gramme a été réalisée sur 10 mmol de 2-bromo-2,2-difluoroacétamide de départ et l'amide a été préparé avec un rendement de 79% (2,09 g, 7,9 mmol) .
Propriétés
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c1-12-4-2-3-5-13(12)16-8-9-23(10-11-25-16)19(24)14-6-7-15(20)18(22)17(14)21/h2-7,16H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSKCAGFLSOCEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N2,N4'-di-tert-butyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2372243.png)
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)



![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
![(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2372256.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one](/img/structure/B2372258.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)

